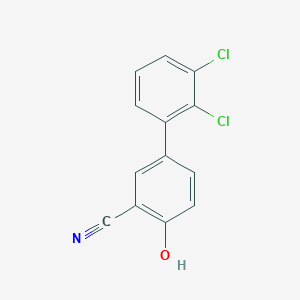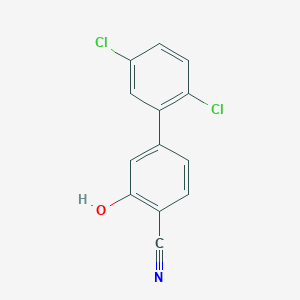
2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% (2C4TFMPP) is a highly reactive and versatile organic compound with a wide range of applications in the field of organic synthesis. It is a derivative of the phenol group, which is an aromatic hydrocarbon with a hydroxyl group attached to an aromatic ring. 2C4TFMPP is used in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% is a highly reactive compound due to its ability to undergo nucleophilic substitution reactions. This is due to the presence of the phenolic hydroxyl group, which is highly reactive due to its electron-withdrawing trifluoromethyl group. This allows the compound to react with nucleophiles, such as cyanide ions, which leads to the formation of the desired product.
Biochemical and Physiological Effects
2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% has been found to have anti-inflammatory and anti-cancer activities, as well as to possess antioxidant properties.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% is a highly reactive compound, which makes it ideal for use in laboratory experiments. Its reactivity allows for the synthesis of a wide range of compounds with potential therapeutic applications. However, its reactivity also makes it a potential hazard in the laboratory, as it can react with other compounds, such as nucleophiles, to form hazardous products. Therefore, it is important to use appropriate safety precautions when working with 2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% in the laboratory.
Future Directions
The potential applications of 2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% are numerous and varied. Future research should focus on further exploring its potential therapeutic applications, such as its potential anti-inflammatory, anti-cancer, and antioxidant activities. In addition, further research should be conducted on its potential as an inhibitor of cytochrome P450 enzymes, as well as its potential use in the synthesis of peptide-based drugs. Finally, further research should be conducted on its potential as a catalyst in organic synthesis reactions.
Synthesis Methods
2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% is synthesized via a two-step process. First, the phenol is reacted with trifluoroacetic anhydride in the presence of a base, such as sodium hydroxide, to form the trifluoroacetyl derivative of the phenol. This intermediate is then reacted with cyanogen bromide in aqueous solution to give 2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% as the final product.
Scientific Research Applications
2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of organic compounds with potential therapeutic applications, such as prostaglandins and leukotrienes. In addition, 2-Cyano-4-(3-trifluoromethylphenyl)phenol, 95% has been used in the synthesis of peptide-based drugs, as well as in the synthesis of compounds with potential anti-cancer and anti-inflammatory activities.
properties
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHILBAIOBSEIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684893 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-trifluoromethylphenyl)phenol | |
CAS RN |
1261565-72-3 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














